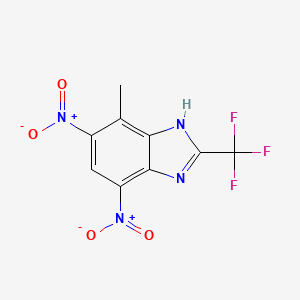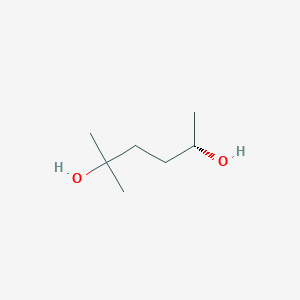
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a carbaldehyde group at position 6, and a 1,4-dioxide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation to introduce the 1,4-dioxide functionality. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the subsequent oxidation. The process parameters are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the 1,4-dioxide moiety to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the carbaldehyde and 1,4-dioxide functionalities.
6-Methylquinoxaline 1,4-dioxide: Has a single methyl group and a 1,4-dioxide moiety.
2-Quinoxalinecarbaldehyde: Contains a carbaldehyde group but lacks the 1,4-dioxide functionality.
Uniqueness
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
57948-14-8 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
2,3-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-7-8(2)13(16)11-5-9(6-14)3-4-10(11)12(7)15/h3-6H,1-2H3 |
InChIキー |
FVMYANIYKLKNMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


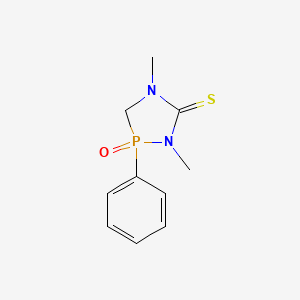

![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
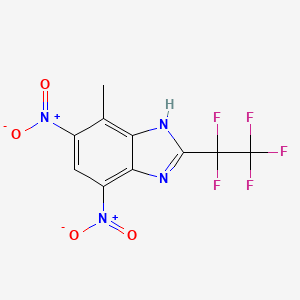
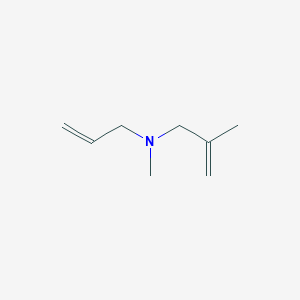
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
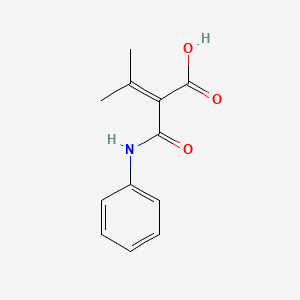

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
